1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole
Description
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorine, iodine, and pyrazole moieties. The compound’s unique structure, featuring a trifluoromethyl group and an iodine atom, makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Properties
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4IN2/c12-10-2-1-7(3-9(10)11(13,14)15)5-18-6-8(16)4-17-18/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAWLBILYVLPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)I)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4IN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-Fluoro-3-(trifluoromethyl)benzyl bromide through the bromination of 4-Fluoro-3-(trifluoromethyl)toluene.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with 4-iodo-1H-pyrazole in the presence of a base such as potassium carbonate, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: Its fluorinated and iodinated structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical modifications.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate specific interactions with biological targets.
Comparison with Similar Compounds
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole can be compared with other fluorinated and iodinated compounds, such as:
4-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar in structure but lacks the pyrazole ring and iodine atom.
4-Iodo-1H-pyrazole: Contains the pyrazole ring and iodine atom but lacks the fluorinated benzyl group.
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group but may have different substituents on the pyrazole ring.
The uniqueness of this compound lies in its combination of fluorine, iodine, and pyrazole moieties, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
